Boc-N-Me-Dl-Val-Oh
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Overview
Description
“Boc-N-Me-Dl-Val-Oh” is an amino acid derived compound that functions as a useful pharmaceutical intermediate and is also employed as a reagent used in organic synthesis . It is used in the synthesis of lactam analog of actinomycin D, a potential antitumor chemotherapeutic agent .
Synthesis Analysis
“Boc-N-Me-Dl-Val-Oh” is synthesized from commercially available materials . The Boc-N-Me-L-Val-OH fragment along with the HATU/DIPEA coupling condition was applied to avoid the diketopiperazine side reaction in solution phase synthesis .Molecular Structure Analysis
The molecular formula of “Boc-N-Me-Dl-Val-Oh” is C11H21NO4 . Its molecular weight is 231.29 g/mol . The IUPAC name is 3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid .Chemical Reactions Analysis
“Boc-N-Me-Dl-Val-Oh” is used in the synthesis of lactam analog of actinomycin D . It is also used as a standard building block for the introduction of valine amino-acid residues by Boc solid-phase peptide synthesis .Physical And Chemical Properties Analysis
“Boc-N-Me-Dl-Val-Oh” is a white powder . It has a molecular weight of 231.29 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors .Scientific Research Applications
Enantioselective Synthesis and Materials Chemistry
- Enantioselective Synthesis of Planar Chiral Ferrocenes : Utilizing Boc-L-Val-OH as a ligand, the enantioselective palladium-catalyzed annulation with diarylethynes enables the synthesis of ferrocenes exhibiting planar chirality with excellent enantioselectivity, demonstrating a pivotal approach in the construction of chiral ferrocene derivatives (Yan Shi, Rong-Fei Yang, D. Gao, S. You, 2013).
Peptide Synthesis and Modifications
- O-Acyl Isopeptide Method for Synthesizing Peptides : A novel 'O-acyl isodipeptide unit' was successfully employed for the efficient synthesis of peptides with difficult sequences, indicating the potential of such methods in fully automated peptide or protein synthesis protocols (Y. Sohma, A. Taniguchi, M. Skwarczynski, Taku Yoshiya, F. Fukao, Tooru Kimura, Y. Hayashi, Y. Kiso, 2006).
Physical and Chemical Properties of Peptides
- Temperature-induced Phase Transition in Dipeptides : The study on Boc-γ(4)(R)Val-Val-OH crystals revealed a reversible first-order single crystal to single crystal phase transition, highlighting the interplay between enthalpy and entropy in determining the phase stability and providing insights into the structural behavior of dipeptide crystals under varying temperatures (Rumpa Pal, M. B. M. Reddy, B. Dinesh, P. Balaram, T. N. Guru Row, 2014).
Molecular Interaction and Conformation
- Conformational Preferences of Heterochiral Peptides : The crystal structure analysis of heterochiral peptides provides insights into the stability of β-sheet structures through C-H…O hydrogen bonds, offering a deeper understanding of peptide folding and conformation preferences in different environments (G. F. Fabiola, Vivek Bobde, L. Damodharan, Vasantha Pattabhi, S. Durani, 2001).
Chemical Synthesis Enhancements
- Improvements in Peptide Coupling Reactions : The addition of HOBt to the coupling reaction mixture of Boc-Val-OH significantly suppresses the formation of urethane by-products, leading to an increased yield of the desired peptide, demonstrating an effective strategy to enhance peptide synthesis efficiency (K. U. Prasad, M. Iqbal, D. Urry, 2009).
Safety And Hazards
When handling “Boc-N-Me-Dl-Val-Oh”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .
Relevant Papers The relevant papers retrieved did not provide additional information beyond what has been included in the above sections .
properties
IUPAC Name |
3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUAXAVJMJDPDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398479 |
Source
|
Record name | Boc-N-Me-Dl-Val-Oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-Me-Dl-Val-Oh | |
CAS RN |
13850-91-4 |
Source
|
Record name | Boc-N-Me-Dl-Val-Oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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